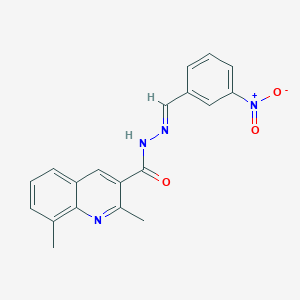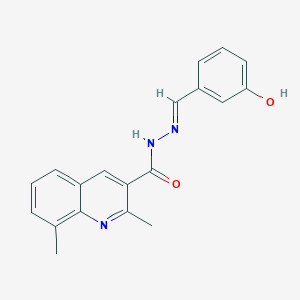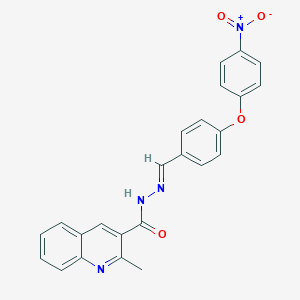![molecular formula C19H26N4O3 B306793 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide](/img/structure/B306793.png)
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide, also known as AZM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZM belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties, which may also contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Orientations Futures
There are several future directions for the research on 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide. One potential direction is to further investigate the mechanism of action of this compound. This could help to identify new therapeutic applications for this compound and improve our understanding of its anticancer effects. Another direction is to study the potential use of this compound in combination with other anticancer drugs. This could help to improve the efficacy of current cancer treatments and reduce the risk of drug resistance. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been synthesized using several methods, including the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of acetic acid and ethanol. Another method involves the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of sodium hydroxide and ethanol. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C19H26N4O3 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-2-oxoacetamide |
InChI |
InChI=1S/C19H26N4O3/c24-18(19(25)23-9-3-1-2-4-10-23)21-20-15-16-5-7-17(8-6-16)22-11-13-26-14-12-22/h5-8,15H,1-4,9-14H2,(H,21,24)/b20-15+ |
Clé InChI |
YYBXBMHMPYLVTF-HMMYKYKNSA-N |
SMILES isomérique |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
SMILES canonique |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)


![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)